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Abstract
Amphotericin B (AmB) remains a critical, broad-spectrum antifungal agent for treating life-

threatening systemic mycoses. Its mechanism of action is primarily based on its higher affinity

for ergosterol, the main sterol in fungal cell membranes, over cholesterol, the predominant

sterol in mammalian cells.[1][2] However, the interaction of AmB with cholesterol is far from

negligible and is the primary driver of its significant dose-limiting toxicities, most notably

nephrotoxicity.[3][4] This guide provides a comprehensive technical overview of the molecular

interactions between Amphotericin B and cholesterol in mammalian cell membranes. It

delineates the core mechanisms of action, including ion channel formation and the more

recently proposed sterol sponge model, presents quantitative data on the biophysical and

cytotoxic effects, details relevant experimental protocols, and maps the intracellular signaling

pathways triggered by this interaction.
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The therapeutic effect of AmB relies on its ability to compromise the integrity of the fungal cell

membrane. This same activity, however, occurs to a lesser but clinically significant extent in

host mammalian cells through its interaction with membrane cholesterol. Two primary models

describe this interaction.

The Ion Channel/Pore Formation Model
The most established model posits that AmB molecules insert into the lipid bilayer and, in the

presence of sterols, self-assemble into transmembrane pores or ion channels.[5][6]

Structure: These channels are often described by a "barrel-stave" architecture, where

multiple AmB molecules align to form a pore.[6][7] The hydrophobic polyene portion of AmB

associates with the cholesterol molecules and lipid acyl chains, while the hydrophilic

polyhydroxyl chains face inward, creating an aqueous channel.[7][8] Molecular dynamics

simulations and solid-state NMR suggest an assembly of seven or eight AmB molecules is

required to form a stable channel.[7][9]

Mechanism: The formation of these pores in cholesterol-containing mammalian membranes

requires the self-association of AmB into dimers or larger oligomers in the surrounding

medium, whereas monomeric AmB is sufficient for channel formation in ergosterol-rich fungal

membranes.[10] Once formed, these channels disrupt the membrane's permeability barrier,

leading to the leakage of monovalent ions like K+, Na+, H+, and Cl-, which dissipates the

membrane potential and ultimately leads to cell death.[11][12]

The Sterol Sponge Model
A more recent model proposes that AmB can act as a "sterol sponge," forming large,

extramembranous aggregates that physically extract sterols from the cell membrane.[1][5] This

sequestration of essential sterols disrupts the structure and function of the membrane,

interfering with numerous biological processes.[1] However, studies using neutron reflectometry

have shown that while AmB effectively extracts ergosterol from fungal model membranes, it

does not extract cholesterol from mammalian model membranes, though it does insert into

cholesterol-containing membranes to a high degree.[1] This suggests that for mammalian cells,

the pore formation model may be the more dominant mechanism of toxicity.
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The interaction between AmB and cholesterol has been quantified using various biophysical

and cellular techniques. The following tables summarize key findings.

Table 1: Biophysical Effects of AmB on Cholesterol-
Containing Membranes

Parameter
Experimental
Condition

Result Reference(s)

Membrane Resistance

Thin lipid membranes

with sheep red cell

phospholipids and

cholesterol

At 10⁻⁶M AmB, DC

resistance dropped

from ~10⁸ to ~10²

ohm-cm²

[11]

Pore Diameter

Solid-supported

monolayers with

phosphatidylcholine

and ergosterol

~15 nm (observed via

Atomic Force

Microscopy)

[13]

Complex

Stoichiometry

Monolayers of AmB

and cholesterol

Primarily 1:1

AmB:cholesterol

complex formation

[14]

Membrane Order

Dipalmitoylphosphatid

ylcholine (DPPC)

bilayers with

cholesterol

AmB increases the

orientational order of

lipid acyl chains

[15]

Ion Permeability

Cholesterol-containing

egg

phosphatidylcholine

vesicles

AmB induces fast K⁺

efflux
[16]

Table 2: Cytotoxicity of Amphotericin B in Mammalian
Cell Lines
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Cell Line
AmB
Concentration

Assay Key Finding Reference(s)

Epithelial Kidney

(Vero, MDCK)
4 µg/mL XTT

30-35% cell

death
[10]

Porcine Kidney

Tubular (LLC-

PK1)

5-20 µg/mL Cell Viability/LDH
Significant loss

of cell viability
[17]

Porcine Kidney

Tubular (LLC-

PK1)

1-2.5 µg/mL

DNA

Fragmentation

ELISA

Dose-dependent

increase in

apoptosis (49%

to 93%)

[18]

Human

Monocytic

(THP1)

500 µg/L MTS / LDH

Significant

cytotoxicity

observed

[19]

Mouse

Osteoblasts &

Fibroblasts

5-10 µg/mL alamarBlue®

Sublethal

toxicity;

decreased

proliferation

[20]

Mouse

Osteoblasts &

Fibroblasts

≥100 µg/mL
alamarBlue® /

MTT

Lethal; complete

cell death
[20]

Cellular Consequences and Signaling Pathways
Beyond direct membrane permeabilization, the interaction of AmB with cholesterol in

mammalian cells triggers specific stress and inflammatory signaling pathways.

Apoptosis
At therapeutic concentrations, AmB induces programmed cell death (apoptosis) in renal tubular

cells.[18] This process is characterized by histone-associated DNA fragmentation and is

mediated by key apoptotic enzymes like caspase-3.[18] This apoptotic mechanism is

considered a major contributor to AmB-induced nephrotoxicity.
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Pro-inflammatory Signaling
AmB is recognized by the innate immune system, leading to a pro-inflammatory response. This

signaling is initiated by the binding of AmB to Toll-like Receptor 2 (TLR2) on the surface of

immune cells like monocytes and macrophages.[21][22] This triggers a downstream cascade

that results in the production of inflammatory cytokines.
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Caption: AmB-induced pro-inflammatory signaling cascade in mammalian immune cells.

Key Experimental Protocols
Studying the complex interaction between AmB and cholesterol requires a multi-faceted

approach utilizing various specialized techniques.

Protocol: Assessing AmB Cytotoxicity using MTT Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

Cell Plating: Seed mammalian cells (e.g., LLC-PK1 kidney cells) in a 96-well plate at a

density of 1-2 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

Drug Treatment: Prepare serial dilutions of Amphotericin B in a complete cell culture

medium. Remove the old medium from the cells and add 100 µL of the AmB dilutions (e.g.,

ranging from 1 to 50 µg/mL) and control medium to the respective wells.
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Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell

culture conditions (37°C, 5% CO₂).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4

hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT

tetrazolium salt into purple formazan crystals.

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g.,

DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a

microplate reader.

Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Protocol: Measuring Membrane Permeabilization via K⁺
Leakage Assay
This method directly assesses the formation of functional pores by measuring the efflux of

intracellular potassium.

Cell Preparation: Culture mammalian cells to confluence, harvest them, and wash them

three times with a K⁺-free buffer (e.g., choline-based buffer) to remove extracellular

potassium.

Cell Suspension: Resuspend the final cell pellet in the K⁺-free buffer to a known cell density.

Drug Exposure: Aliquot the cell suspension into microcentrifuge tubes. Add Amphotericin B
to achieve the desired final concentrations. Include a positive control (e.g., a cell-lysing agent

like Triton X-100) and a negative control (buffer only).

Incubation: Incubate the tubes at 37°C for a defined time course (e.g., taking samples at 0,

15, 30, and 60 minutes).

Separation: At each time point, rapidly pellet the cells by centrifugation.
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Supernatant Analysis: Carefully collect the supernatant, which contains the leaked K⁺.

Quantification: Measure the K⁺ concentration in the supernatant using Atomic Absorption

Spectrometry or an Ion-Selective Electrode.

Analysis: Express the K⁺ leakage as a percentage of the total intracellular K⁺ released by

the positive control.

Protocol: Characterizing AmB-Sterol Binding via
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of binding

affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Sample Preparation: Prepare a solution of cholesterol-containing liposomes or micelles in a

suitable buffer. Prepare a concentrated solution of Amphotericin B in the same buffer.

Degas both solutions thoroughly.

Instrument Setup: Load the liposome solution into the sample cell of the calorimeter and the

AmB solution into the injection syringe. Allow the system to equilibrate to the desired

temperature (e.g., 25°C or 37°C).

Titration: Perform a series of small, sequential injections of the AmB solution into the sample

cell. The instrument measures the minute heat changes (endothermic or exothermic) that

occur with each injection as the AmB binds to the cholesterol in the liposomes.

Data Acquisition: A binding isotherm is generated by plotting the heat change per injection

against the molar ratio of AmB to cholesterol.

Data Analysis: Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding

model) to calculate the thermodynamic parameters of the interaction (Kd, n, ΔH, and ΔS).

Conclusion and Future Directions
The interaction of Amphotericin B with cholesterol in mammalian cells is a complex process

that is central to the drug's toxicity profile. While the formation of ion-permeable pores is the

most well-documented mechanism of cell injury, the activation of pro-inflammatory signaling
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pathways contributes significantly to the overall adverse effects. A thorough understanding of

these interactions at the molecular and cellular level is paramount for the rational design of new

AmB derivatives or lipid-based formulations that retain broad antifungal efficacy while

minimizing host cell toxicity.[3][23] Future research should focus on further elucidating the

structural differences between AmB-ergosterol and AmB-cholesterol complexes to identify

molecular determinants that can be exploited to enhance the drug's therapeutic index.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2663073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC90355/
https://www.researchgate.net/publication/51583692_In_vitro_cytotoxicity_of_two_novel_oral_formulations_of_Amphotericin_B_iCo-009_and_iCo-010_against_Candida_albicans_human_monocytic_and_kidney_cell_lines
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183219/
https://pubmed.ncbi.nlm.nih.gov/16625056/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4997855/
https://pubmed.ncbi.nlm.nih.gov/23718627/
https://www.benchchem.com/product/b1667258#amphotericin-b-interaction-with-cholesterol-in-mammalian-cells
https://www.benchchem.com/product/b1667258#amphotericin-b-interaction-with-cholesterol-in-mammalian-cells
https://www.benchchem.com/product/b1667258#amphotericin-b-interaction-with-cholesterol-in-mammalian-cells
https://www.benchchem.com/product/b1667258#amphotericin-b-interaction-with-cholesterol-in-mammalian-cells
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667258?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667258?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

